molecular formula C13H18ClNO3 B2671355 2-(Boc-amino)-1-(2-chlorophenyl)ethanol CAS No. 209530-20-1

2-(Boc-amino)-1-(2-chlorophenyl)ethanol

Cat. No.: B2671355
CAS No.: 209530-20-1
M. Wt: 271.74
InChI Key: SIHVAMVTJAAEON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Boc-amino)-1-(2-chlorophenyl)ethanol is a useful research compound. Its molecular formula is C13H18ClNO3 and its molecular weight is 271.74. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications

Synthesis of Enantiopure Compounds

2-(Boc-amino)-1-(2-chlorophenyl)ethanol plays a crucial role in the synthesis of enantiopure compounds, which are vital in the pharmaceutical industry for creating drugs with specific biological activities. For example, a study describes the synthesis of chiral amino alcohols, including the use of Boc protection strategies to achieve high enantiomeric purity, highlighting the importance of such compounds as chiral auxiliaries and intermediates in organic chemistry and drug synthesis (Velho & Martins, 2020).

Catalysis and Reaction Mechanisms

The compound is also involved in catalysis and reaction mechanisms, offering pathways to achieve specific configurations of molecules. A study demonstrates the application of a chloro-containing chiral β-amino alcohol as a catalyst for the enantioselective borane reduction of prochiral ketones, indicating its role in facilitating reactions that produce chiral molecules, which are essential for developing drugs with desired pharmacological effects (Shen et al., 1997).

Biocatalysis and Green Chemistry

In the realm of biocatalysis and green chemistry, this compound is used as a key intermediate. For instance, its asymmetric reduction to (S)-1-(2-chlorophenyl)ethanol using biocatalysts highlights the environmental benefits and efficiency of using microorganisms for the synthesis of chiral intermediates. This approach is particularly relevant for producing intermediates used in pharmaceuticals, demonstrating a move towards more sustainable and eco-friendly chemical processes (Kurbanoğlu et al., 2009).

Protecting Groups in Organic Synthesis

The use of this compound extends to serving as a protecting group in organic synthesis. The compound's role in facilitating the synthesis of complex molecules by protecting reactive groups during chemical reactions is crucial. For example, it is involved in the development of new protecting groups that are orthogonal to existing ones, offering novel pathways for the synthesis of pharmaceuticals and other complex organic molecules (Golkowski & Ziegler, 2011).

Properties

IUPAC Name

tert-butyl N-[2-(2-chlorophenyl)-2-hydroxyethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClNO3/c1-13(2,3)18-12(17)15-8-11(16)9-6-4-5-7-10(9)14/h4-7,11,16H,8H2,1-3H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIHVAMVTJAAEON-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(C1=CC=CC=C1Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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